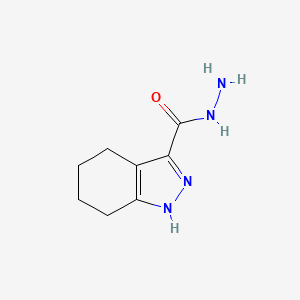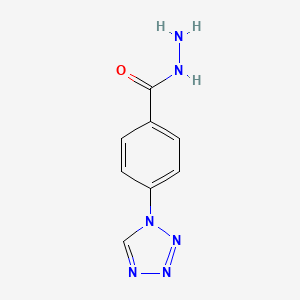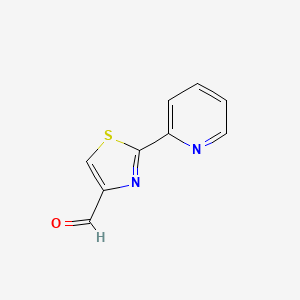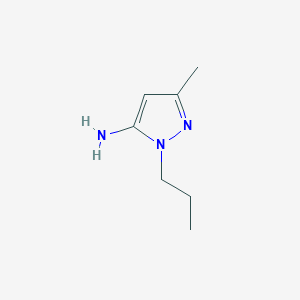
4,5,6,7-四氢-1H-吲唑-3-碳酰肼
描述
4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide, also known as THICA, is a novel synthetic compound with potential applications in a variety of scientific research areas. It was first synthesized in 2018 and has since been studied for its various biochemical and physiological effects.
科学研究应用
合成与结构分析
通过采用传统方法从环状β-酮酯合成了一系列新的t-4-芳基-3,c-6-二羟基-6-甲基-4,5,6,7-四氢-1H-吲唑-r-5-羧酸异丙酯 . 通过IR、质谱和一维和二维NMR谱阐明了化合物的结构 .
抗炎应用
发现化合物3-苯基-2-[4-(三氟甲基)苯基]-4,5,6,7-四氢-2H-吲唑具有高的抗炎活性以及最小的致溃疡潜力 . 这使其成为开发新的抗炎药物的潜在候选药物。
抗菌应用
发现4,5,6,7-四氢-1H-吲唑-3-碳酰肼的核心结构吲唑对微生物具有潜在活性 . 这表明可以探索该化合物的衍生物以开发新的抗菌剂。
抗HIV应用
也发现吲唑具有抗HIV活性 . 这表明4,5,6,7-四氢-1H-吲唑-3-碳酰肼及其衍生物可能用于治疗HIV。
抗癌应用
化合物3-氨基-N-(4-苄基苯基)-5-氯-1H-吲唑-1-甲酰胺能够以0.041–33.6 μM范围内的GI50值抑制细胞生长,对结肠癌和黑色素瘤细胞系非常有效 . 这表明4,5,6,7-四氢-1H-吲唑-3-碳酰肼可能用于癌症治疗。
降血糖应用
发现吲唑具有降血糖活性 . 这表明4,5,6,7-四氢-1H-吲唑-3-碳酰肼可能用于治疗糖尿病。
抗原生动物应用
发现吲唑具有抗原生动物活性 . 这表明4,5,6,7-四氢-1H-吲唑-3-碳酰肼可能用于治疗由原生动物引起的疾病。
降压应用
发现吲唑具有降压活性 . 这表明4,5,6,7-四氢-1H-吲唑-3-碳酰肼可能用于治疗高血压。
作用机制
Target of Action
Indazole derivatives have been known to inhibit certain kinases such as chk1 and chk2 . These kinases play a crucial role in cell cycle regulation and DNA damage response.
Mode of Action
Based on the known activities of similar compounds, it can be hypothesized that this compound may interact with its targets (such as chk1 and chk2 kinases) and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Given the potential targets, it’s likely that this compound could influence pathways related to cell cycle regulation and dna damage response .
Result of Action
Indazole derivatives have been reported to show anti-spermatogenic effects , suggesting potential applications in fertility regulation.
生化分析
Biochemical Properties
4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with hydrolase enzymes, where the compound acts as an inhibitor, preventing the breakdown of specific substrates . Additionally, 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has been shown to bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses . These interactions are primarily driven by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of the enzymes and receptors.
Cellular Effects
The effects of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide on various cell types and cellular processes are profound. In cancer cells, the compound has demonstrated cytotoxic effects, leading to cell cycle arrest and apoptosis . This is achieved through the modulation of cell signaling pathways, including the inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation . Furthermore, 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide influences gene expression by altering the transcriptional activity of specific genes involved in cell growth and differentiation . The compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of action of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves several key processes. The compound exerts its effects primarily through binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity and preventing substrate conversion . Additionally, 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can activate or inhibit specific signaling pathways by interacting with receptor proteins on the cell surface . These interactions lead to changes in gene expression, resulting in altered cellular functions and responses . The compound’s ability to form stable complexes with biomolecules is attributed to its unique structure, which allows for multiple hydrogen bonds and hydrophobic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide change over time. The compound is relatively stable under standard storage conditions, with a melting point of 175-180°C . Its stability can be affected by factors such as pH, temperature, and exposure to light . Over time, 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide may undergo degradation, leading to a reduction in its efficacy and potency . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, with significant therapeutic potential . At higher doses, 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can induce toxic effects, including liver and kidney damage, as well as hematological abnormalities . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional therapeutic benefits are observed . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations, including oxidation and conjugation reactions . Key enzymes involved in its metabolism include cytochrome P450 oxidases and transferases . These metabolic processes result in the formation of various metabolites, which can have distinct biological activities and effects on cellular function . The compound’s metabolism can also influence metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms, involving membrane-bound transporters . Once inside the cell, 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can be targeted to specific subcellular compartments, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . These localizations are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .
属性
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-10-8(13)7-5-3-1-2-4-6(5)11-12-7/h1-4,9H2,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZXELLVAZIFCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366972 | |
| Record name | 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90434-92-7 | |
| Record name | 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1299365.png)


![1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine](/img/structure/B1299374.png)

![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1299387.png)

![[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid](/img/structure/B1299394.png)



![5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde](/img/structure/B1299412.png)
![4H-chromeno[4,3-d]thiazol-2-amine](/img/structure/B1299413.png)